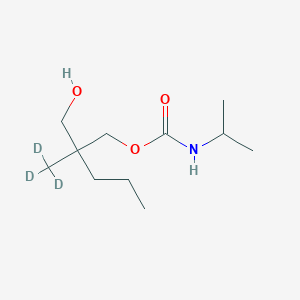
N-Isopropyl-2-methyl-d3-2-propyl-3-hydroxypropyl Carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Isopropyl-2-methyl-d3-2-propyl-3-hydroxypropyl Carbamate is a deuterated compound used primarily in scientific research. This compound is often utilized in analytical method development, method validation, and quality control applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Isopropyl-2-methyl-d3-2-propyl-3-hydroxypropyl Carbamate involves the reaction of 2-(Hydroxymethyl)-2-(methyl-d3)pentanol with isopropyl isocyanate under controlled conditions . The reaction typically occurs in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The product is then purified using standard chromatographic techniques to achieve the desired purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The purification process may involve multiple steps, including crystallization and distillation, to ensure high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
N-Isopropyl-2-methyl-d3-2-propyl-3-hydroxypropyl Carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The carbonyl group can be reduced back to the hydroxyl group.
Substitution: The isopropyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions include various carbamate derivatives, alcohols, and ketones, depending on the reaction conditions and reagents used .
Applications De Recherche Scientifique
N-Isopropyl-2-methyl-d3-2-propyl-3-hydroxypropyl Carbamate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of N-Isopropyl-2-methyl-d3-2-propyl-3-hydroxypropyl Carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of its use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Carisoprodol: A related compound used as a muscle relaxant.
2-Methyl-d3-2-Propyl-1,3-Propanediol: Another deuterated compound used in similar research applications.
Uniqueness
N-Isopropyl-2-methyl-d3-2-propyl-3-hydroxypropyl Carbamate is unique due to its deuterated nature, which makes it particularly useful in analytical and proteomics research. The presence of deuterium atoms allows for more precise tracking and analysis in various experimental setups .
Propriétés
Formule moléculaire |
C11H23NO3 |
|---|---|
Poids moléculaire |
220.32 g/mol |
Nom IUPAC |
[2-(hydroxymethyl)-2-(trideuteriomethyl)pentyl] N-propan-2-ylcarbamate |
InChI |
InChI=1S/C11H23NO3/c1-5-6-11(4,7-13)8-15-10(14)12-9(2)3/h9,13H,5-8H2,1-4H3,(H,12,14)/i4D3 |
Clé InChI |
CYKYMRWEPMUFSS-GKOSEXJESA-N |
SMILES isomérique |
[2H]C([2H])([2H])C(CCC)(CO)COC(=O)NC(C)C |
SMILES canonique |
CCCC(C)(CO)COC(=O)NC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















